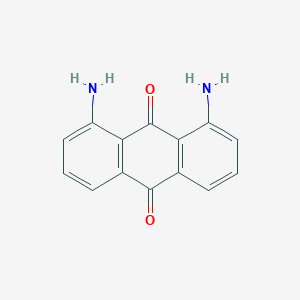

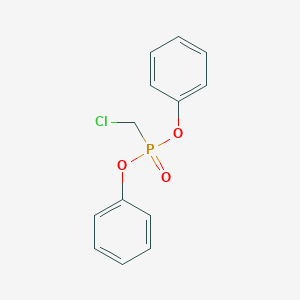

![molecular formula C9H16O2 B086659 1,7-Dioxaspiro[5.5]undecane CAS No. 180-84-7](/img/structure/B86659.png)

1,7-Dioxaspiro[5.5]undecane

Overview

Description

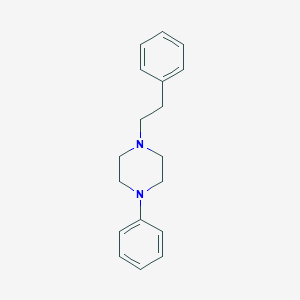

1,7-Dioxaspiro[5.5]undecane, also known as olean, is a chemical compound with the formula C9H16O2 and a molecular weight of 156.2221 . It is a clear, colorless liquid .

Synthesis Analysis

The synthesis of 1,7-Dioxaspiro[5.5]undecane has been described in several studies. One study describes a novel synthetic procedure that includes only five steps . Another study proposed a novel short synthesis of racemic 1,7-dioxaspiro[5.5]undecane through cross metathesis .Molecular Structure Analysis

The molecular structure of 1,7-Dioxaspiro[5.5]undecane has been studied using supersonic-jet Fourier transform microwave spectroscopy and theoretical calculations . The most stable structures of the monomer, monohydrate, and dihydrate were observed and assigned .Chemical Reactions Analysis

The chemical reactions of 1,7-Dioxaspiro[5.5]undecane have been explored in the context of its stepwise solvation by up to 5 water molecules . The first water molecule links to the 1,7-Dioxaspiro[5.5]undecane monomer through an O-H…O hydrogen bond .Physical And Chemical Properties Analysis

1,7-Dioxaspiro[5.5]undecane is a clear, colorless liquid . Its molecular weight is 156.2221 . The compound’s stability and intermolecular interaction topologies have been studied .Scientific Research Applications

Pheromone Synthesis

1,7-Dioxaspiro[5.5]undecane (DSU) is used in the synthesis of the Dacus pheromone . This pheromone is used to control the population of Dacus oleae, a pest that infects the bark of olive fruit and reduces the properties of extracted olive oil . The synthesized DSU is added to traps to attract and capture the pests .

Controlled Release Devices

DSU is encapsulated in poly (L-lactic acid) (PLLA) microspheres for potential use as controlled release devices . These microspheres can deliver DSU for up to four weeks, making them an effective tool for long-term pest control .

Hydrogen Bonding Studies

The conformations of 1,7-Dioxaspiro[5.5]undecane and its stepwise solvation by up to 5 water molecules have been explored using supersonic-jet Fourier transform microwave spectroscopy . This research provides valuable insights into the stability and intermolecular interaction topologies of the 1,7-Dioxaspiro[5.5]undecane monomer and its hydrated clusters .

Chemical Synthesis

A novel synthetic procedure of DSU has been described, which includes only five steps . This efficient synthesis method starts from butane-1,4-diol and could be a valuable tool for researchers and industries that require DSU .

Safety and Hazards

Future Directions

The future directions of research on 1,7-Dioxaspiro[5.5]undecane could involve its potential use as a controlled release device . For example, one study encapsulated the compound in poly(L-lactic acid) (PLLA) microparticles for potential use in controlling the population of the olive fruit fly Dacus oleae .

Mechanism of Action

Target of Action

1,7-Dioxaspiro[5.5]undecane is a volatile substance that acts as an insect sex pheromone . Its primary targets are olive flies (Bactrocera oleae) . The compound is used as an attractant, functioning as a mating disrupter and lure .

Mode of Action

The compound interacts with its targets by mimicking the chemical signals released by virgin female olive flies . This interaction disrupts the mating process, as male olive flies are attracted to the source of the pheromone, reducing the likelihood of successful mating with female flies .

Biochemical Pathways

The specific biochemical pathways affected by 1,7-Dioxaspiro[5It’s known that the compound’s action involves the olfactory system of the olive flies, triggering behavioral changes .

Pharmacokinetics

The pharmacokinetic properties of 1,7-Dioxaspiro[5It’s known that the compound is volatile , suggesting that it could be rapidly distributed in the environment and quickly reach its target organisms.

Result of Action

The primary result of the action of 1,7-Dioxaspiro[5.5]undecane is the disruption of the mating process in olive flies . By mimicking the sex pheromones of female olive flies, it attracts male flies, reducing the likelihood of successful mating and thus helping to control the population of this pest .

Action Environment

The efficacy and stability of 1,7-Dioxaspiro[5.5]undecane can be influenced by environmental factors. For instance, its volatility suggests that it could be affected by wind and temperature . .

properties

IUPAC Name |

1,7-dioxaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBVHDGKDQAEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040735 | |

| Record name | 1,7-Dioxaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180-84-7 | |

| Record name | Olean | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dioxaspiro(5.5)undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dioxaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dioxaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-DIOXASPIRO(5.5)UNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHI3QEQ4ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological function of 1,7-dioxaspiro[5.5]undecane in insects?

A1: 1,7-Dioxaspiro[5.5]undecane acts as a sex pheromone in several insect species, primarily in the olive fruit fly (Bactrocera oleae). Females release this compound to attract males for mating [, ].

Q2: Are there other biological roles for 1,7-dioxaspiro[5.5]undecane or its derivatives in insects?

A2: Yes, beyond its role as a sex pheromone, research suggests that 2-methyl-1,7-dioxaspiro[5.5]undecane, a derivative, may act as a "weapon of rearguard action" in female-female contests of the parasitoid wasp Goniozus legneri []. The losing wasp releases the compound, potentially reducing further aggression.

Q3: Do different stereoisomers of these spiroacetals elicit different biological responses?

A3: Yes, different stereoisomers can have varying biological activity. For instance, in the cucumber fly (Bactrocera cucumis), the (2S,6R,8S)-stereoisomer of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane is the naturally occurring and biologically active form, demonstrating the importance of stereochemistry in pheromone activity [].

Q4: How do insects detect these spiroacetal pheromones?

A4: Insects detect these pheromones through specialized olfactory receptors located on their antennae. Studies using gas chromatography coupled with electroantennographic detection (GC-EAD) have confirmed that both male and female antennae of various fruit fly species respond to specific spiroacetals [, , , ].

Q5: Does the presence of other volatile compounds influence the activity of 1,7-dioxaspiro[5.5]undecane?

A5: It's likely. Insect pheromone systems are often complex, involving blends of multiple compounds. For example, in Bactrocera kraussi, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane is a key component, but other spiroacetals and compounds like 2-methyl-6-pentyl-3,4-dihydro-2H-pyran are also present and potentially contribute to the overall pheromonal signal [].

Q6: What is the molecular formula and weight of 1,7-dioxaspiro[5.5]undecane?

A6: The molecular formula is C9H16O2, and the molecular weight is 156.22 g/mol.

Q7: Are there established synthetic routes for 1,7-dioxaspiro[5.5]undecane and its derivatives?

A7: Yes, several synthetic approaches have been developed, showcasing the versatility in accessing these structures. Some key methods include:

- From propargylic and homopropargylic alcohols: This flexible approach allows for the individual construction of the two rings of the spiroacetal [].

- Using (S)-(+)-lactic acid: This route has been successfully employed to synthesize enantiomerically pure forms of 2,8-dimethyl- and 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanes [].

- Via organoselenium-mediated cyclization reactions: This method utilizes alkenyl hydroxyketones, which cyclize in the presence of N-phenylselenophthalimide and a Lewis acid to yield the spiroacetals [].

- From hydroxy-functionalized conjugated nitroolefins: This approach provides a short and efficient synthesis of 1,7-dioxaspiro[5.5]undecane and (E)-2-methyl-1,7-dioxaspiro[5.6]dodecane [].

- Via ring-closing metathesis and rearrangement: This method utilizes a dioxolane precursor and proceeds through a bridged acetal intermediate before rearrangement to the spiroketal [].

Q8: How is the stereochemistry of these spiroacetals determined and controlled during synthesis?

A8: Stereochemical control is crucial for replicating the biological activity of these compounds. Strategies include:

- Starting from enantiomerically pure materials: Utilizing chiral starting materials, such as (S)-(+)-lactic acid, ensures the desired stereochemistry is carried through the synthesis [].

- Employing stereoselective reactions: Reactions like the double allylboration of aldehydes using chiral boron reagents allow for the construction of enantiomerically enriched spiroketal precursors [].

Q9: What are the potential applications of 1,7-dioxaspiro[5.5]undecane and its analogs?

A9: The primary application lies in pest management. These compounds, particularly 1,7-dioxaspiro[5.5]undecane, show promise as attractants in traps for monitoring and controlling populations of pest insects, especially the olive fruit fly [].

Q10: What are the challenges and future research directions in this field?

A10: Key challenges and areas for future research include:

- Understanding the biosynthetic pathways: Further research is needed to fully elucidate the biosynthetic pathways of these spiroacetals in different insect species, which could lead to novel pest control strategies [, , , ].

- Developing more efficient and cost-effective syntheses: Exploring new synthetic routes and catalytic systems is crucial for large-scale production of these compounds for pest control applications [, ].

- Investigating the role of spiroacetals in other insect species: Expanding research beyond the well-studied species could unveil new pheromone systems and potential applications in diverse ecological contexts [].

- Developing species-specific pheromone blends: Combining 1,7-dioxaspiro[5.5]undecane with other identified pheromone components may lead to more effective and targeted pest control strategies [].

- Evaluating the environmental impact: Thorough ecological assessments are crucial to ensure the responsible use of these compounds in pest management, minimizing potential negative effects on non-target species and ecosystems [].

Q11: How stable is 1,7-dioxaspiro[5.5]undecane under environmental conditions?

A11: While specific data on its degradation is limited in the provided papers, its volatility suggests a relatively short lifespan in the environment, which is generally desirable for pheromone-based pest control to minimize residue and non-target effects.

Q12: Are there any known analytical methods for detecting and quantifying 1,7-dioxaspiro[5.5]undecane?

A12: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of these spiroacetals in insect secretions and environmental samples [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.